molecular formula C25H17N3OS2 B381065 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole CAS No. 315693-36-8

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole

Cat. No.: B381065
CAS No.: 315693-36-8
M. Wt: 439.6g/mol
InChI Key: PDLATMKMUXTRQE-UHFFFAOYSA-N
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Description

2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-e][1,3]benzothiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phthalazin-1-yl Group: This can be achieved through nucleophilic substitution reactions where the phthalazin-1-yl group is introduced to the thieno[2,3-e][1,3]benzothiazole core.

    Introduction of the 4-Methylphenyl Group: This step might involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-methylphenyl group to the phthalazin-1-yl moiety.

    Methylation: The final step involves the methylation of the compound to introduce the 2-methyl group, often using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[2,3-e][1,3]benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or partially hydrogenated products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and alkylation using alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and partially hydrogenated aromatic compounds.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole
  • 2-Methyl-5-[4-(4-chlorophenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole
  • 2-Methyl-5-[4-(4-fluorophenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group, for instance, can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-methyl-5-[4-(4-methylphenyl)phthalazin-1-yl]oxythieno[2,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3OS2/c1-14-7-9-16(10-8-14)22-17-5-3-4-6-18(17)25(28-27-22)29-20-13-21-23(26-15(2)31-21)24-19(20)11-12-30-24/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLATMKMUXTRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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